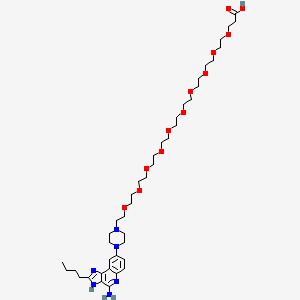

TLR7/8 agonist 4 hydroxy-PEG10-acid

Description

Overview of Toll-like Receptors (TLRs) and Innate Immunity

The innate immune system provides an immediate, non-specific defense against pathogens. nih.govoup.com A crucial component of this system is the family of Toll-like receptors (TLRs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) – molecules broadly shared by microbes. nih.gov This recognition initiates signaling cascades that lead to the production of inflammatory cytokines and other molecules essential for controlling infections and shaping the subsequent adaptive immune response. nih.govoup.com TLRs are evolutionarily conserved and are expressed on various immune cells, including macrophages, dendritic cells, and B cells, as well as non-immune cells. youtube.com

There are at least ten functional TLRs in humans, each recognizing distinct PAMPs. youtube.com For instance, TLR4 recognizes lipopolysaccharide (LPS) from gram-negative bacteria, while TLR5 detects flagellin, a protein found in bacterial flagella. youtube.com The activation of TLRs is a critical first step in host defense, but their dysregulation can also contribute to inflammatory and autoimmune diseases. oup.comnih.gov

Significance of Endosomal TLR7 and TLR8 in Immune Sensing

TLR7 and TLR8 belong to a subgroup of TLRs located within intracellular compartments called endosomes. youtube.comfrontiersin.org This localization is key to their function, as it allows them to survey the contents of endocytosed material for foreign nucleic acids, a hallmark of viral infection. frontiersin.org Specifically, TLR7 and TLR8 recognize single-stranded RNA (ssRNA), a component of many viruses. nih.govnih.gov

Upon binding to their respective ligands, TLR7 and TLR8 trigger signaling pathways that are largely dependent on the adaptor protein MyD88. nih.gov This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of type I interferons (like IFN-α) and pro-inflammatory cytokines (such as TNF-α and IL-12). frontiersin.orgnih.gov These cytokines play a vital role in antiviral immunity by inducing an antiviral state in neighboring cells and by activating other immune cells. frontiersin.org

While both TLR7 and TLR8 recognize ssRNA, they exhibit differences in their expression patterns and downstream effects. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation leads to a strong type I interferon response. frontiersin.orgnih.gov In contrast, TLR8 is more highly expressed in myeloid cells like monocytes, macrophages, and conventional dendritic cells, and its activation primarily induces pro-inflammatory cytokines. frontiersin.orgacs.org

Classification and General Characteristics of Synthetic TLR7/8 Agonists

The discovery that small synthetic molecules could activate TLR7 and TLR8 has spurred the development of a diverse range of agonists. These compounds are generally classified based on their chemical structure and include:

Imidazoquinolines: This class includes some of the most well-known TLR7/8 agonists, such as imiquimod (B1671794) (a TLR7 agonist) and resiquimod (B1680535) (R848, a dual TLR7/8 agonist). nih.govinvivogen.com

Adenine and Guanosine Analogs: These molecules mimic the natural nucleoside ligands of TLR7 and TLR8. nih.govnih.gov

Other Heterocyclic Compounds: This category encompasses a variety of other chemical scaffolds, including benzazepines, benzonaphthyridines, and pteridinones, that have been shown to possess TLR7 and/or TLR8 agonist activity. nih.gov

These synthetic agonists offer several advantages for research, including their defined chemical nature, stability, and the ability to be chemically modified. Structure-activity relationship (SAR) studies have been instrumental in developing agonists with varying potency and selectivity for TLR7 versus TLR8, allowing for a more nuanced investigation of their individual roles in the immune response. acs.orgnih.gov

Rationale for Investigating TLR7/8 Agonist 4-hydroxy-PEG10-acid in Academic Contexts

The compound "TLR7/8 agonist 4-hydroxy-PEG10-acid" is a specialized molecule designed for specific research applications, primarily in the field of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potent activity of a cytotoxic or immunomodulatory payload.

The rationale for using 4-hydroxy-PEG10-acid in academic research is rooted in its unique structure. It consists of a potent TLR7/8 agonist core (referred to as "agonist 4") linked to a polyethylene (B3416737) glycol (PEG) spacer (PEG10) that terminates in a carboxylic acid group. medchemexpress.commedchemexpress.com This design allows for its conjugation to antibodies, creating an immunomodulatory ADC. The PEG linker provides spacing and solubility, while the terminal acid group facilitates covalent attachment to the antibody.

By attaching a TLR7/8 agonist to an antibody that targets a specific cell type, researchers can achieve localized activation of the innate immune system. This approach is being explored as a strategy to enhance anti-tumor immunity. nih.govmedchemexpress.com The investigation of such ADC constructs in academic settings allows for a detailed examination of their mechanisms of action, the resulting immune responses, and their potential for therapeutic development.

Research Findings

The following table summarizes key characteristics and research applications of TLR7/8 agonists, providing context for the use of molecules like 4-hydroxy-PEG10-acid.

| Agonist Class | Representative Agonists | Primary TLR Target(s) | Key Immune Response | Research Applications |

| Imidazoquinolines | Imiquimod, Resiquimod (R848) | TLR7, TLR7/8 | Type I Interferon, Pro-inflammatory Cytokines | Antiviral, Antitumor, Vaccine Adjuvant nih.govinvivogen.comnih.gov |

| Adenine Analogs | 8-oxo-adenine derivatives | TLR7/8 | Pro-inflammatory Cytokines, Type I Interferon | Vaccine Adjuvant, Immunomodulation acs.orgnih.gov |

| Guanosine Analogs | Loxoribine | TLR7 | Type I Interferon | Antiviral, Immunomodulation invivogen.comnih.govinvivogen.com |

| Pteridinone Derivatives | GS-9620 | TLR7 | Type I Interferon | Antiviral (Hepatitis B) nih.gov |

| Benzazepines | VTX-2337 | TLR8 | Pro-inflammatory Cytokines | Cancer Immunotherapy nih.gov |

Properties

Molecular Formula |

C41H68N6O12 |

|---|---|

Molecular Weight |

837.0 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C41H68N6O12/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49) |

InChI Key |

LDGZEFQLJOSEED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tlr7/8 Agonist 4 Hydroxy Peg10 Acid Activity

Agonistic Interaction with Toll-like Receptor 7 and 8

Toll-like receptors 7 and 8 are structurally similar receptors located within the endosomes of various immune cells. invivogen.com They are responsible for recognizing single-stranded RNA (ssRNA), a common component of viruses, and certain synthetic small molecules like imidazoquinoline derivatives. invivogen.comnih.gov The TLR7/8 agonist component of 4-hydroxy-PEG10-acid functions as one of these synthetic ligands.

Upon cellular uptake and delivery to the endosomal compartment, the agonist binds to TLR7 and TLR8. Structural analyses of these receptors have revealed that they possess two distinct ligand-binding sites. invivogen.com Site 1 is highly conserved between TLR7 and TLR8 and binds to nucleosides or base analogs, while the less conserved Site 2 interacts with ssRNA. invivogen.com The binding of an agonist ligand to these sites induces a conformational change in the receptors, promoting their dimerization. invivogen.com This dimerization is the critical initiating step for the downstream signaling cascades that orchestrate the subsequent immune response. invivogen.comontosight.ai

Downstream Signaling Pathways Elicited by TLR7/8 Agonist 4-hydroxy-PEG10-acid

The activation of TLR7 and TLR8 by the agonist conjugate triggers a well-defined series of intracellular signaling events, predominantly channeled through the MyD88 adaptor protein. invivogen.comnih.gov

Both TLR7 and TLR8 signaling pathways are critically dependent on the cytosolic adaptor protein, Myeloid Differentiation primary response 88 (MyD88). invivogen.comnih.govresearchgate.net Following agonist-induced receptor dimerization, the Toll/Interleukin-1 receptor (TIR) domains of the TLRs become accessible for MyD88 to bind. ontosight.aibiorxiv.org This recruitment of MyD88 is an essential step for signal transduction. ontosight.ainih.gov

Once bound, MyD88 oligomerizes and recruits members of the Interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a large signaling complex known as the Myddosome. ontosight.ainih.govbiorxiv.org The formation of the Myddosome is a central event that amplifies the initial signal and leads to the activation of downstream kinases and transcription factors. ontosight.ai Studies using cells from IRAK-4-deficient patients have confirmed that this kinase is a critical component of TLR7/8 signaling. nih.gov The entire process, from receptor ligation to Myddosome formation, represents the core of the MyD88-dependent signaling cascade. researchgate.netnih.gov

The activated Myddosome complex serves as a platform for the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. nih.gov TRAF6 activation represents a key branching point in the pathway, initiating cascades that culminate in the activation of two major families of transcription factors: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). invivogen.comnih.gov

The activation of NF-κB proceeds through the TRAF6-mediated activation of transforming growth factor-beta-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex. nih.gov The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Concurrently, TRAF6 can also interact with and activate IRFs, particularly IRF5 and IRF7, which are master regulators of type I interferon production. nih.govnih.gov The specific IRF and NF-κB responses can vary depending on the cell type and whether TLR7 or TLR8 is predominantly activated. nih.govoup.com

Induction of Pro-inflammatory Cytokine and Type I Interferon Production

The ultimate outcome of the activation of NF-κB and IRF pathways is the robust transcription and secretion of a host of immune-mediating molecules, including pro-inflammatory cytokines and type I interferons. bmj.comnih.gov This response is a hallmark of TLR7/8 agonist activity and is fundamental to its role in shaping both innate and adaptive immunity. bmj.com

The NF-κB pathway directly drives the expression of numerous pro-inflammatory cytokines. nih.gov Activation of TLR7 and TLR8 in myeloid cells such as monocytes, macrophages, and dendritic cells leads to the significant production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-6 (IL-6). nih.govnih.gov These cytokines play pivotal roles in inflammation and in directing the subsequent adaptive immune response.

TNF-α is a major inflammatory cytokine involved in systemic inflammation and the activation of immune cells.

IL-12 is crucial for polarizing T helper cells towards a Th1 phenotype, which is essential for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. nih.govfrontiersin.org

IL-6 is a pleiotropic cytokine with a wide range of functions in immunity, inflammation, and hematopoiesis. nih.govnih.gov

Studies comparing different TLR7/8 agonists show that they can induce distinct cytokine profiles, with TLR8 activation generally leading to higher levels of pro-inflammatory cytokines like TNF-α and IL-12 compared to TLR7 activation alone. oup.comoup.comresearchgate.net

Table 1: Representative Cytokine Induction by a TLR7/8 Agonist This table presents illustrative data on cytokine production from human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848, a compound related to the agonist moiety of 4-hydroxy-PEG10-acid. The data demonstrates the typical pro-inflammatory cytokine profile induced by this class of compounds.

| Cytokine | Concentration (pg/mL) - Unstimulated | Concentration (pg/mL) - Stimulated with TLR7/8 Agonist | Fold Increase |

|---|---|---|---|

| TNF-α | < 20 | > 2000 | > 100 |

| IL-6 | < 20 | > 5000 | > 250 |

| IL-12p40 | < 10 | > 1500 | > 150 |

Data is representative and compiled for illustrative purposes from findings in related literature. oup.comnih.govfrontiersin.org

A defining feature of TLR7 activation, in particular, is the potent induction of type I interferons (IFN-α and IFN-β). invivogen.comnih.gov This response is primarily mediated by the IRF pathway, with IRF7 playing a dominant role. invivogen.com Plasmacytoid dendritic cells (pDCs) are specialized immune cells that express high levels of TLR7 and are the primary producers of IFN-α in response to viral infections and synthetic TLR7 agonists. invivogen.comnih.gov The IFN-α/β produced upon TLR7/8 activation establishes a broad antiviral state and helps to activate and shape the adaptive immune response, for instance by promoting the activation of natural killer (NK) cells and cytotoxic T lymphocytes. nih.govnih.gov

Table 2: Type I Interferon Induction by a TLR7/8 Agonist This table shows representative data for IFN-α production by human PBMCs stimulated with various TLR7/8 agonists, highlighting the potent induction of this type I interferon.

| Agonist Type | Peak IFN-α Production (pg/mL) |

|---|---|

| Unstimulated Control | < 50 |

| Potent TLR7/8 Agonist | > 10,000 |

Data is representative and compiled for illustrative purposes from findings in related literature. researchgate.net

Immunomodulatory Effects in Preclinical Research Models

Impact on Antigen-Presenting Cell Maturation and Activation

Activation of antigen-presenting cells (APCs) is a critical first step in the initiation of an adaptive immune response. TLR7/8 agonists, including 4-hydroxy-PEG10-acid, have been shown to potently mature and activate these cells, particularly dendritic cells and macrophages.

Dendritic Cell (DC) Phenotypic and Functional Modulation

TLR7/8 agonists are recognized for their profound impact on dendritic cells (DCs), the most potent type of APC. Upon stimulation, these agonists induce significant phenotypic and functional changes in DCs. Preclinical studies have shown that TLR7/8 agonists trigger the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86. nih.gov This maturation process is crucial for the effective activation of naive T cells.

Furthermore, activation of TLR7/8 in DCs leads to the secretion of a variety of pro-inflammatory cytokines, including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govnih.gov The production of IL-12 is particularly important as it is a key driver of T helper 1 (Th1) cell differentiation, which is critical for cell-mediated immunity. nih.gov The induced cytokine milieu primes the immune system for a robust response against pathogens and malignant cells.

Interestingly, the timing of TLR7/8 agonist exposure can influence DC differentiation. Studies using the synthetic TLR7/8 agonist R-848 have shown that its presence during the differentiation of monocytes to DCs can impair their typical development, both phenotypically and functionally. nih.gov This suggests that the context and timing of TLR7/8 activation are critical determinants of the resulting immune response.

| Marker/Cytokine | Effect of TLR7/8 Agonist Stimulation | Significance in DC Function |

| CD80/CD86 | Upregulation | Co-stimulation of naive T cells |

| IL-12 | Increased secretion | Promotes Th1 cell differentiation |

| TNF-α | Increased secretion | Pro-inflammatory and anti-tumor effects |

| IL-6 | Increased secretion | Pro-inflammatory and immune regulation |

Macrophage Polarization and Activation States

Macrophages, another key component of the innate immune system, are also significantly influenced by TLR7/8 agonists. These agonists can drive the polarization of macrophages from an anti-inflammatory and tumor-promoting M2-like phenotype towards a pro-inflammatory and anti-tumorigenic M1-like phenotype. rsc.orgnih.govnih.gov This repolarization is a critical mechanism for enhancing anti-cancer immunity.

Activation of TLR7/8 in macrophages initiates signaling cascades that result in the production of pro-inflammatory cytokines like TNF-α. researchgate.net Studies using TLR7/8 agonists have demonstrated their ability to induce robust cytokine secretion from macrophages. nih.gov This shift in the macrophage phenotype enhances their ability to act as APCs and to directly participate in anti-tumor activities, such as the phagocytosis of cancer cells. rsc.org

The ability of TLR7/8 agonists to repolarize tumor-associated macrophages (TAMs) is a particularly promising area of cancer immunotherapy research. By converting these "enemies into friends," these agonists can help to reshape the tumor microenvironment from an immunosuppressive to an immunostimulatory state. dovepress.com

Orchestration of Adaptive Immune Responses

The activation of APCs by TLR7/8 agonists sets the stage for the development of a robust and specific adaptive immune response. This includes the enhancement of T cell-mediated immunity and the promotion of humoral immunity.

Enhancement of Antigen-Specific T Helper (Th) Cell Polarization (e.g., Th1)

A key consequence of DC activation by TLR7/8 agonists is the promotion of T helper 1 (Th1) cell polarization. nih.gov The secretion of IL-12 by activated DCs is a primary driver of this process. nih.gov Th1 cells are critical for orchestrating cell-mediated immunity, primarily through the production of interferon-gamma (IFN-γ), which further activates other immune cells, including macrophages and cytotoxic T lymphocytes.

Studies have shown that combining TLR agonists can synergistically enhance the Th1 polarizing capacity of DCs. nih.gov For instance, the combination of a TLR4 agonist with a TLR8 agonist can lead to a significant increase in IL-12 production and a more sustained Th1 response. nih.gov This suggests that strategic combinations of immune stimulants could be used to generate more potent anti-tumor or anti-viral T cell responses.

Promotion of Cytotoxic T Lymphocyte (CTL) Activity

TLR7/8 agonists have been shown to enhance the activity of cytotoxic T lymphocytes (CTLs), which are essential for killing infected or malignant cells. This enhancement is partly an indirect effect of the Th1 polarization, as the IFN-γ produced by Th1 cells boosts CTL function.

Direct stimulation of TLR7 on T cells has also been reported to enhance CD8+ T-cell cytotoxic responses. nih.gov Furthermore, preclinical studies have demonstrated that treatment with TLR7/8 agonists can lead to increased infiltration of CD8+ T cells into tumors, indicating an enhanced anti-tumor immune response. nih.gov The ability of these agonists to promote CTL activity is a cornerstone of their potential as cancer immunotherapeutics.

Influence on B Cell Activation and Humoral Immunity

In addition to their effects on T cell-mediated immunity, TLR7/8 agonists can also influence B cell activation and humoral immunity. B cells are a key component of the adaptive immune system responsible for producing antibodies.

While the primary focus of many studies has been on the cellular immune response, the activation of APCs and the subsequent T cell help provided by polarized Th cells can indirectly promote B cell activation and antibody production. The generation of a robust humoral response is an important aspect of a comprehensive immune response against certain pathogens and can contribute to long-term immunity. nih.gov

Activation of Natural Killer (NK) Cells and Other Innate Lymphoid Cells

Although no specific data exists for "TLR7/8 agonist 4-hydroxy-PEG10-acid," studies on other TLR7/8 agonists provide insights into the expected functional consequences of activating this pathway in NK cells.

General Findings on TLR7/8 Agonist-Mediated NK Cell Activation:

Human NK cells are known to express functional TLR7 and TLR8. nih.gov The activation of these receptors by agonists, such as R848, can trigger NK cell cytotoxicity. nih.gov A key outcome of TLR7/8 agonist stimulation is the production of Interferon-gamma (IFN-γ) by NK cells. This process is often dependent on accessory cells, like monocytes, which produce Interleukin-12 (IL-12) in response to the TLR7/8 agonist. nih.gov

Research has shown that TLR8 agonists, in particular, may preferentially activate the CD56brightCD16- subset of NK cells. This activation leads to enhanced proliferation, cytokine production, and cytotoxic activity within this specific NK cell population. nih.gov The table below summarizes findings from a study on a generic TLR7/8 agonist, illustrating the types of effects that could be anticipated.

| Cell Type | Agonist | Observed Effect | Cytokine Involvement | Reference |

| Human NK Cells | R848 (TLR7/8 Agonist) | Increased Cytotoxicity | - | nih.gov |

| Human NK Cells | R848 (TLR7/8 Agonist) | IFN-γ Production | IL-12 from accessory cells | nih.gov |

| CD56brightCD16- NK Cells | TLR8 Agonist | Increased Proliferation, Cytokine Production, Cytotoxicity | - | nih.gov |

This table presents data for well-characterized TLR7/8 agonists as a proxy, due to the absence of specific data for TLR7/8 agonist 4-hydroxy-PEG10-acid.

Information regarding the effects of any TLR7/8 agonist on other innate lymphoid cells (ILCs), such as ILC1s, ILC2s, and ILC3s, is even more scarce in the context of preclinical research. While ILCs are crucial players in the innate immune system, their interaction with synthetic TLR7/8 agonists is not as well-documented as that of NK cells. nih.govnih.gov

Research Applications of Tlr7/8 Agonist 4 Hydroxy Peg10 Acid in Experimental Therapeutics

Role in Cancer Immunotherapy Research

The activation of TLR7 and TLR8 on immune cells can trigger a cascade of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the enhancement of anti-tumor immune responses. Researchers are exploring the potential of 4-hydroxy-PEG10-acid to leverage these effects in the fight against cancer.

Function as a Drug-Linker Conjugate in Antibody-Drug Conjugates (ADCs)

A key area of investigation for 4-hydroxy-PEG10-acid is its use as a component of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. In this context, 4-hydroxy-PEG10-acid can be incorporated as part of the linker that connects the antibody to the cytotoxic payload.

The polyethylene (B3416737) glycol (PEG) component of the molecule can influence the pharmacokinetic properties of the ADC, while the terminal acid group provides a reactive handle for conjugation. While specific data on ADCs containing 4-hydroxy-PEG10-acid is emerging, the principle is based on established ADC technologies. For instance, various PEGylated linkers are used in ADC development to improve solubility and stability. The inclusion of a TLR7/8 agonist within the linker structure represents an innovative approach to combine targeted cell killing with localized immune stimulation. The aim is to not only destroy the targeted cancer cell but also to activate an immune response against the tumor.

Modulation of the Tumor Microenvironment and Immune Cell Infiltration in Preclinical Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that can either suppress or promote tumor growth. TLR7/8 agonists are being investigated for their ability to shift the TME from an immunosuppressive to an immunostimulatory state.

Preclinical studies using other TLR7/8 agonists have shown that these molecules can modulate the TME in several ways. researchgate.netnih.gov They can promote the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. nih.govpegsummiteurope.com Activated APCs are more effective at presenting tumor antigens to T cells, a crucial step in initiating an anti-tumor immune response. Furthermore, TLR7/8 activation can lead to the production of cytokines such as Type I interferons and TNF-α, which can further enhance the recruitment and function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor. nih.gov The acidic nature of the TME can suppress T-cell function; however, some studies suggest that modulating this acidity could reverse T-cell anergy and improve immunotherapeutic efficacy. nih.gov

Synergy with Other Immunotherapeutic Modalities in Preclinical Studies

Researchers are exploring the potential of TLR7/8 agonists to work in concert with other cancer immunotherapies to achieve more potent and durable anti-tumor responses. Combining different immunotherapeutic approaches can target multiple, non-overlapping mechanisms of immune evasion used by tumors. immuno-oncologysummit.com

Preclinical evidence with other TLR7 agonists suggests a synergistic effect when combined with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies. nih.gov Checkpoint inhibitors work by releasing the "brakes" on the immune system, while TLR7/8 agonists act as an "accelerator," stimulating a more robust initial immune response. This combination has the potential to convert "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to checkpoint blockade. immuno-oncologysummit.com

Investigation in Murine Tumor Models

Murine tumor models are essential tools for evaluating the in vivo efficacy of new cancer therapies. Studies involving TLR7/8 agonists in various mouse models of cancer have demonstrated their potential to control tumor growth and improve survival. For example, in models of melanoma and colon carcinoma, the administration of TLR7/8 agonists has been shown to induce tumor regression. thno.org These studies often correlate anti-tumor activity with increased infiltration of activated immune cells into the tumor and the induction of a systemic anti-tumor immune memory. nih.govthno.org

Adjuvant Potential in Vaccine Development Research

Adjuvants are substances added to vaccines to enhance the recipient's immune response to the antigen. The immunostimulatory properties of TLR7/8 agonists make them attractive candidates for vaccine adjuvants.

Enhancing Immunogenicity of Vaccine Antigens in Animal Models

A key function of a vaccine adjuvant is to increase the immunogenicity of the co-administered antigen, leading to a stronger and more durable protective immune response. mdpi.com TLR7/8 agonists have shown promise in this regard in various preclinical vaccine studies. nih.govnih.govinvivogen.com

By activating APCs, TLR7/8 agonists can lead to enhanced antigen uptake, processing, and presentation. invivogen.com This, in turn, can promote the differentiation of T helper cells and the production of high-affinity antibodies by B cells. nih.govresearchgate.net Animal models have demonstrated that formulating vaccine antigens with TLR7/8 agonists can result in higher antibody titers and more robust cell-mediated immunity compared to vaccination with the antigen alone. mdpi.com The specific type of immune response can also be influenced, with TLR7/8 agonists often promoting a Th1-biased response, which is important for clearing viral and intracellular bacterial infections. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "TLR7/8 agonist 4-hydroxy-PEG10-acid" that adheres to the user's provided outline. The specified compound is not documented in research literature as a standalone immunologic adjuvant for the applications requested.

Extensive searches indicate that "TLR7/8 agonist 4-hydroxy-PEG10-acid" is consistently identified as a component within a different therapeutic modality, specifically as a drug-linker conjugate intended for the creation of Antibody-Drug Conjugates (ADCs) for cancer therapy. dcchemicals.combiocat.comcymitquimica.commedchemexpress.commedchemexpress.comfujifilm.comdcchemicals.comcymitquimica.commedchemexpress.commedchemexpress.com In this context, the "TLR7/8 agonist 4" moiety provides the immunostimulatory effect, while the "hydroxy-PEG10-acid" serves as a linker to attach the agonist to an antibody. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Therefore, the foundational premise of the request—that "TLR7/8 agonist 4-hydroxy-PEG10-acid" is a subject of research in the specified areas of vaccinology—is not supported by the available evidence. Consequently, the requested article with its detailed subsections cannot be created.

Formulation and Delivery Strategies for Enhanced Research Efficacy

Rationale for Advanced Delivery Systems in TLR7/8 Agonist Research

Small-molecule TLR7/8 agonists, while potent, face significant hurdles in research applications when administered in a free, unconjugated form. Their low molecular weight leads to rapid diffusion from the injection site, poor pharmacokinetic profiles, and fast clearance from the body. umn.edursc.org This systemic distribution can trigger widespread, off-target immune activation, leading to toxicities that can confound research results and limit the ability to study localized immune responses. dtu.dknih.gov

Advanced delivery systems are therefore not merely beneficial but essential for enhancing research efficacy. The primary goals of these systems are:

Localization of Activity: To confine the agonist to the desired site, such as a tumor microenvironment or a draining lymph node, thereby focusing the immune response and minimizing systemic side effects. dtu.dknih.govnih.gov

Improved Pharmacokinetics: To prevent rapid clearance and maintain a sustained presence of the agonist, allowing for prolonged interaction with target immune cells. nih.govnih.gov

Enhanced Cellular Uptake: To facilitate the delivery of the agonist to the intracellular endosomes where TLR7 and TLR8 are located, which is critical for receptor activation. nih.gov

Co-delivery of Components: To enable the simultaneous delivery of the TLR7/8 agonist with an antigen (e.g., in a vaccine formulation) to the same antigen-presenting cell (APC), a crucial step for generating robust and specific adaptive immune responses. aston.ac.ukrsc.org

By overcoming the limitations of free agonists, advanced delivery platforms allow for a more controlled and potent stimulation of the immune system, providing researchers with more reliable and translatable data.

Biomaterial-Based Delivery Platforms

To achieve the controlled delivery outlined above, researchers have turned to a variety of biomaterial-based platforms. These carriers protect the agonist, alter its biodistribution, and can be engineered with features for targeted release.

Polymeric nanoparticles are a versatile platform for TLR7/8 agonist delivery. Materials like poly(lactic-co-glycolic) acid (PLGA) are widely used due to their biodegradability and established use in other therapeutic areas. umn.edursc.orgnih.gov A particularly effective strategy involves creating nanoparticles that are responsive to changes in pH. nih.gov

Since the target receptors, TLR7 and TLR8, are located within the acidic environment of endo-lysosomes (pH ~5.0-6.5), nanoparticles can be designed to release their payload specifically in these compartments. umn.edursc.org One innovative approach incorporates a bicarbonate salt within a PLGA nanoparticle shell. umn.edursc.org When the nanoparticle is taken up by an APC and enters the acidic endosome, the bicarbonate decomposes to generate carbon dioxide (CO2) gas. umn.edursc.org This internal gas production disrupts the polymer shell, leading to rapid and targeted release of the encapsulated agonist precisely where it can engage its receptors. umn.edursc.org

Research has shown that such pH-responsive systems significantly enhance the immunological outcomes compared to conventional nanoparticles. umn.edursc.org

Table 1: Research Findings on pH-Responsive Polymeric Nanoparticles for TLR7/8 Agonist Delivery

| Delivery System | TLR7/8 Agonist | Key Research Finding | Reference |

| pH-Responsive PLGA Nanoparticles with Bicarbonate | Novel TLR7/8 Agonist "522" | Resulted in a 33-fold higher drug loading and, upon acid-triggered CO2 release, increased the expression of co-stimulatory molecules on dendritic cells and enhanced antigen-specific CD8+ T cell and NK cell responses in a melanoma model. | umn.edursc.org |

| pH-Responsive Mesoporous Silica Nanoparticles (MSN) with detachable PEG | Resiquimod (B1680535) (R848) | Acidic tumor pH triggered the detachment of a protective PEG shield, promoting APC uptake and R848 release. This led to dendritic cell maturation and macrophage repolarization, improving anti-tumor immunity. | nih.gov |

| pH-Responsive Nanogels | Imidazoquinoline (IMDQ) | Covalent conjugation of the agonist to a pH-responsive nanogel platform allowed for safe intravenous administration and generated robust, antigen-specific T and B cell responses that were superior to mixtures of individual components. | nih.gov |

Liposomes, which are vesicles composed of lipid bilayers, are another leading platform for delivering TLR7/8 agonists. nih.gov Encapsulating agonists within these structures helps to prevent their rapid systemic distribution and can form a "depot" at the injection site, allowing for sustained release and prolonged immune stimulation. aston.ac.uknih.govfrontiersin.org

The surface charge of the liposome (B1194612) is a critical factor in its efficacy. Cationic (positively charged) liposomes have shown particular promise as adjuvants. nih.govfrontiersin.orgnih.gov For instance, incorporating the TLR7/8 agonist 3M-052 into a cationic liposome formulation based on DOEPC (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) was found to shift the immune response towards a T-helper 1 (TH1) profile, which is crucial for cellular immunity. nih.govfrontiersin.org This formulation also elicited strong and lasting germinal center and follicular T helper cell responses in mice, indicating a potent and durable humoral immune response. nih.govfrontiersin.org The positive charge facilitates interaction with negatively charged cell membranes, enhancing uptake by APCs.

Table 2: Research Findings on Liposomal Formulations for TLR7/8 Agonist Delivery

| Delivery System | TLR7/8 Agonist | Key Research Finding | Reference |

| Cationic DOEPC-based Liposomes | 3M-052 | Shifted immunity to a TH1 profile and induced strong, long-lasting germinal center and follicular T helper cell responses. Adjuvanticity was found to be NF-κB-dependent. | nih.govfrontiersin.org |

| Cationic Liposomes (DDA:TDB) with Conjugated Agonist | Resiquimod (R848) | Lipid conjugation of the agonist to the liposome ensured co-location and co-presentation with the antigen and formed a depot at the injection site, avoiding rapid systemic distribution. | aston.ac.uk |

| Cationic INI-4001 Liposomes | INI-4001 | Surpassed other formulations in enhancing vaccine efficacy by inducing significant maturation and activation of dendritic cells and macrophages in vitro. | biorxiv.org |

Impact of PEGylation on Immunological Research Outcomes

Polyethylene (B3416737) glycol (PEG) is a polymer widely used to modify therapeutic molecules to improve their pharmacological properties. nih.govmdpi.com In the context of TLR7/8 agonists, PEGylation, particularly in the form of linkers like that found in "4-hydroxy-PEG10-acid," plays a multifaceted role that can significantly influence research outcomes.

The compound TLR7/8 agonist 4-hydroxy-PEG10-acid is a drug-linker conjugate designed for creating Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.com In this structure, the TLR7/8 agonist payload is connected to an antibody via the hydroxy-PEG10-acid linker. medchemexpress.commedchemexpress.com The PEG component of the linker is not merely a passive spacer; its chemical properties and length profoundly impact the agonist's activity. nih.govnih.gov

Systematic studies on PEGylating TLR7 ligands have revealed a complex relationship between PEG chain length and biological potency:

Short PEG Chains (6-10 units): Conjugating a TLR7 agonist with a short PEG chain has been shown to reduce its potency. nih.govnih.gov This may be due to steric hindrance or unfavorable changes in the molecule's interaction with the TLR7 receptor in the endosome.

Longer PEG Chains (18+ units): In contrast, using longer PEG chains (18 or more units) was found to restore, and in some cases even enhance, the agonist's activity. nih.govnih.gov

This demonstrates that the length of the PEG linker, such as the 10-unit chain in 4-hydroxy-PEG10-acid, is a critical design parameter that fine-tunes the conjugate's bioactivity. nih.govnih.gov Beyond length, PEGylation also improves the solubility of often-hydrophobic TLR7/8 agonists, which is a crucial factor for formulation and bioavailability. nih.gov

While PEGylation offers significant advantages, it also introduces a critical variable for in vivo research: the potential for inducing anti-PEG antibodies. creative-diagnostics.comjst.go.jpnih.gov PEG is not entirely immunologically inert, and repeated administration of PEGylated compounds, including PEGylated liposomes or proteins, can trigger an immune response against the PEG moiety itself. dtu.dkjst.go.jp

The generation of anti-PEG antibodies (typically anti-PEG IgM and IgG) in research models can have significant consequences:

Accelerated Blood Clearance (ABC): The presence of anti-PEG antibodies can cause subsequent doses of a PEGylated therapeutic to be cleared from the bloodstream with extreme rapidity. dtu.dkcreative-diagnostics.comnih.gov This "ABC phenomenon" can drastically reduce the exposure of the target tissue to the drug, leading to a loss of efficacy and confounding pharmacokinetic studies. dtu.dk

Hypersensitivity Reactions: In some preclinical models, the interaction between anti-PEG antibodies and PEGylated formulations has been associated with hypersensitivity reactions. dtu.dk

In one preclinical evaluation, PEGylated liposomes containing the TLR7/8 agonist 1V270 induced hypersensitivity in mice after repeated dosing. dtu.dk This was discovered to be associated with the generation of anti-PEG IgG and led to the accelerated clearance of the liposomes. dtu.dk Consequently, researchers had to discard the PEGylated liposome system in favor of a micellar formulation that did not induce the same response. dtu.dk This highlights the necessity of monitoring for anti-PEG antibodies in research models to ensure that observed effects (or lack thereof) are not artifacts of an unintended immune response to the delivery vehicle itself. jst.go.jpnih.gov

Strategies for Localized and Sustained Immunostimulation in Research

The systemic administration of potent immune activators like Toll-like receptor 7 and 8 (TLR7/8) agonists can lead to widespread, off-target immune activation and associated toxicities. nih.govoup.com To harness their therapeutic potential for applications such as vaccine adjuvants and cancer immunotherapy, research has focused on developing advanced formulation and delivery strategies. These strategies aim to confine the immunostimulatory effects to a specific anatomical site, such as a tumor or an injection site, and to prolong the duration of action. This localized and sustained delivery enhances efficacy by maintaining an active concentration of the agonist in the target tissue while minimizing systemic exposure and potential side effects. nih.govnih.gov

Key approaches under investigation include hydrogel-based depots, nanoparticle carriers, and antibody-drug conjugates (ADCs). These technologies are designed to control the release kinetics and biodistribution of the TLR7/8 agonist, thereby shaping the ensuing immune response for maximal therapeutic benefit in research settings. nih.govresearchgate.net

Hydrogel-Based Delivery Systems

Injectable hydrogels serve as excellent depot formulations that can entrap TLR7/8 agonists and release them in a sustained manner. These systems are typically composed of biocompatible polymers that form a gel matrix upon injection.

One advanced approach involves a polymer-nanoparticle (PNP) hydrogel designed for the extended co-delivery of an antigen and a TLR7/8 agonist. acs.org In a study using this system, a TLR7/8 agonist was tethered to nanoparticles within the hydrogel, which allowed it to diffuse at a rate similar to the co-delivered hemagglutinin antigen. This synchronized release was shown to prolong germinal center reactions and improve the magnitude and breadth of antibody responses against influenza in mice compared to traditional adjuvants. acs.org

Another innovative strategy is the TransCon™ technology, which utilizes a linker and hydrogel system for the sustained intratumoral release of the TLR7/8 agonist resiquimod. nih.gov Following a single intratumoral injection in a mouse tumor model, this formulation resulted in sustained local release of the agonist over several weeks. This led to potent tumor growth inhibition and robust local immune activation, including the activation of antigen-presenting cells and CD8+ T cells in the tumor microenvironment and draining lymph nodes, with minimal systemic cytokine induction. nih.gov Similarly, the CarboCell technology has been used to create an in-situ depot for the sustained release of a TLR7/8 agonist, promoting anti-tumor immune responses. consensus.app

Interactive Table 1: Research Findings on Hydrogel-Based TLR7/8 Agonist Delivery

| Delivery System | TLR7/8 Agonist | Key Research Finding | Outcome Metric | Reference |

|---|---|---|---|---|

| Polymer-Nanoparticle (PNP) Hydrogel | Generic TLR7/8a | Prolonged codelivery of antigen and adjuvant | Improved magnitude and duration of antibody titers | acs.org |

| TransCon™ Hydrogel | Resiquimod | Sustained intratumoral release over several weeks | Potent tumor growth inhibition; Local activation of CD8+ T cells | nih.gov |

| Ace-DEX Scaffold | Resiquimod | Sustained local concentration in post-resection glioma models | Clearance of residual tumor and improved survival in mice | nih.gov |

Nanoparticle and Conjugate-Based Strategies

Nanoparticles (NPs) offer a versatile platform for delivering TLR7/8 agonists. They can be engineered to improve solubility, alter pharmacokinetic profiles, and target specific tissues or cells. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a nanoparticle, is a common technique used to increase circulation time and stability. nih.govnih.gov

In one study, a prodrug of resiquimod was conjugated to α-tocopherol and formulated into a tocopherol-modified hyaluronic acid nano-suspension. When administered subcutaneously, this formulation formed a depot at the injection site, prolonging the release kinetics and inducing a localized immune response without systemic expansion. nih.gov Conjugating a potent TLR7/8 agonist to nanoparticles has also been shown to restrict immune activation to the tumor and its sentinel lymph nodes, leading to potent activation of dendritic cells and proliferation of tumor-antigen-specific CD8 T cells without causing systemic cytokine release. researchgate.net

A highly specific targeting strategy involves the creation of antibody-drug conjugates (ADCs). This approach links a potent therapeutic agent to a monoclonal antibody that recognizes a specific antigen, for instance, on the surface of a tumor cell. The compound TLR7/8 agonist 4-hydroxy-PEG10-acid is a drug-linker conjugate designed specifically for this purpose. medchemexpress.commedchemexpress.comcymitquimica.com It comprises a potent TLR7/8 agonist payload attached to a hydrophilic PEG10 linker with a terminal carboxylic acid. medchemexpress.commedchemexpress.com This terminal group allows for straightforward conjugation to an antibody.

Research on a similar ADC, where a TLR7 agonist was conjugated to the tumor-targeting antibody TA99, demonstrated the effectiveness of this approach. Intravenous administration of the ADC resulted in significantly higher and more sustained exposure of the agonist in the tumor compared to the administration of the unconjugated agonist. acs.org This targeted delivery led to the localized activation of dendritic cells within the tumor microenvironment, enhancing anti-tumor immunity. acs.org

Interactive Table 2: Research Findings on Nanoparticle and ADC-Based TLR7/8 Agonist Delivery

| Delivery System | TLR7/8 Agonist Component | Key Research Finding | Outcome Metric | Reference |

|---|---|---|---|---|

| Hyaluronic Acid-Tocopherol Nano-suspension | Resiquimod-Tocopherol Prodrug | Formed a depot at injection site with prolonged release | Localized immune response without systemic expansion | nih.gov |

| Antibody-Drug Conjugate (ADC) | TA99-conjugated TLR7 agonist | Targeted delivery and higher exposure in the tumor vs. unconjugated agonist | Localized activation of tumor-resident dendritic cells | acs.org |

| Lipidated Agonist | 3M-052 (lipidated imidazoquinoline) | Physicochemical properties promote retention at the vaccination site | Local adjuvant effects without inducing systemic cytokines | oup.comnih.gov |

| Drug-Linker Conjugate | TLR7/8 agonist 4-hydroxy-PEG10-acid | Pre-functionalized molecule for ADC development | Designed for covalent conjugation to antibodies for targeted delivery | medchemexpress.commedchemexpress.com |

Structure Activity Relationship Sar Studies and Compound Optimization

Design Principles for TLR7/8 Agonists Based on Structural Features

The design of TLR7/8 agonists for use in conjugates is guided by several key principles derived from extensive SAR studies of various heterocyclic scaffolds, such as imidazoquinolines and related structures. nih.govnih.gov The primary goal is to develop payloads with tunable potency on both TLR7 and TLR8, which can be leveraged to maximize therapeutic efficacy while minimizing systemic toxicities when delivered via a targeting modality like an ADC. digitellinc.com

A fundamental design principle involves the core heterocyclic scaffold, which is essential for binding to the TLR7 and TLR8 receptors. Modifications to this core and its substituents are systematically explored to modulate activity. For instance, in the imidazoquinoline series, the 4-amino group is crucial for activity. sinopeg.com The imidazole (B134444) ring itself is also a key recognition element by TLR7. sinopeg.com

Substituents at various positions on the core structure play a critical role in determining potency and selectivity. For TLR7, N-1 substituents can make van der Waals contacts with the loop region of LRR11, influencing activity. nih.gov Hydrophobic interactions with a pocket formed by specific amino acid residues can be achieved by modifying C-2 substituents. nih.gov The interplay between the electronic configurations of the heterocyclic systems and their substituents is a major determinant of the selectivity for TLR7 versus TLR8. nih.govacs.org

Identification of Key Structural Determinants for TLR7/8 Agonist 4-hydroxy-PEG10-acid Activity

The activity of the conjugate "TLR7/8 agonist 4 hydroxy-PEG10-acid" is determined by the interplay of its three main components: the TLR7/8 agonist payload ("TLR7/8 agonist 4"), the linker ("hydroxy-PEG10-acid"), and the molecule to which it is conjugated (e.g., an antibody).

The Agonist Payload ("TLR7/8 agonist 4"): While the specific structure of "TLR7/8 agonist 4" (HY-139018) is proprietary, its function as a potent TLR7/8 agonist indicates it belongs to a class of small molecules, likely with a heterocyclic core, designed for high-affinity binding to the endosomal TLR7 and TLR8. medchemexpress.comlabcompare.com The structural features of this payload are the primary drivers of the innate immune response.

The Conjugated Molecule: When conjugated to an antibody, the resulting immune-stimulating antibody conjugate (ISAC) can be targeted to specific cells, such as tumor cells. researchgate.net The antibody's specificity dictates where the TLR7/8 agonist activity is localized.

The table below summarizes the key structural components and their functions in a TLR7/8 agonist conjugate like "this compound".

| Component | Function | Key Structural Features |

| TLR7/8 Agonist Payload | Binds to and activates TLR7 and TLR8, initiating an immune response. | Heterocyclic scaffold with specific substituents to modulate potency and selectivity. |

| Linker (e.g., hydroxy-PEG10-acid) | Connects the agonist to the targeting molecule. Influences solubility, stability, and pharmacokinetics. | Non-cleavable or cleavable design. PEG chains to enhance hydrophilicity. |

| Targeting Moiety (e.g., Antibody) | Directs the conjugate to specific cells or tissues. | Antigen-binding sites specific for the target. |

Strategies for Modulating TLR7 and TLR8 Selectivity

The modulation of selectivity between TLR7 and TLR8 is a crucial aspect of designing agonist payloads for conjugates. TLR7 and TLR8 have different expression patterns and downstream signaling effects, so the ability to tune the agonist's activity towards one or both receptors allows for the tailoring of the desired immune response. researchgate.netnih.gov

Structure-based drug design, aided by the elucidation of the crystal structures of TLR7 and TLR8, has been instrumental in developing strategies for modulating selectivity. nih.govnih.gov For example, in certain imidazoquinoline scaffolds, the introduction of specific substituents can shift the activity profile. A para-hydroxymethyl group on a benzyl (B1604629) substituent at the N-1 position can lead to a highly TLR7-specific agonist. chemrxiv.org Conversely, the presence of an amino functionality in the benzyl group has been associated with TLR8 activity. chemrxiv.org

The development of a diverse series of TLR7/8 dual agonists with varying ratios of TLR7 and TLR8 activity allows for the selection of the optimal payload for a particular therapeutic application. nih.govacs.org For instance, a dual agonist might be desirable for a broad activation of the immune system in the tumor microenvironment, while a more selective agonist might be preferred to elicit a specific cytokine profile.

Rational Design of Next-Generation TLR7/8 Agonist Conjugates for Research

The rational design of the next generation of TLR7/8 agonist conjugates focuses on optimizing each component of the molecule to enhance therapeutic efficacy and safety. This involves a multi-faceted approach that leverages structure-based design, a deep understanding of SAR, and advanced linker technology. digitellinc.comnih.gov

Payload Optimization: Researchers are continuously developing novel TLR7/8 agonist scaffolds with improved potency and selectivity. nih.gov The goal is to create payloads that are highly active when delivered to the target site but have minimal off-target effects.

Linker Engineering: The choice of linker is critical. While non-cleavable linkers like "hydroxy-PEG10-acid" offer stability, research is also exploring cleavable linkers that can release the agonist payload under specific conditions within the target cell or tumor microenvironment. wipo.int The length and composition of PEG linkers are also being optimized to fine-tune the physicochemical properties of the conjugate, such as solubility and circulation half-life. nih.govkoreascience.kr

Targeting Moiety Selection: Beyond traditional antibodies, next-generation conjugates may utilize other targeting moieties, such as smaller antibody fragments or other proteins, to improve tumor penetration. nih.gov

Advanced Methodologies and Future Directions in Tlr7/8 Agonist 4 Hydroxy Peg10 Acid Research

In Vitro Cellular Assays for Immunological Characterization

In vitro assays are fundamental for the initial characterization of the immunological properties of TLR7/8 agonist 4-hydroxy-PEG10-acid. These assays provide a controlled environment to dissect the specific cellular and molecular pathways initiated by the agonist.

Dendritic Cell and Macrophage Activation Assays

Dendritic cells (DCs) and macrophages are primary targets of TLR7/8 agonists, as they express these receptors at high levels. nih.gov The activation of these antigen-presenting cells (APCs) is a critical first step in initiating a robust adaptive immune response.

Research findings indicate that stimulation with TLR7/8 agonists leads to significant changes in both DCs and macrophages. In preclinical models, administration of the TLR7/8 agonist R848 has been shown to increase the number of resident dendritic cells in the bone marrow. nih.gov Macrophages, which are highly plastic, can be polarized into different functional phenotypes. The tumor microenvironment often promotes an immunosuppressive M2-like phenotype. nih.gov Treatment with a TLR7/8 agonist like R848 is a potent driver of polarization towards a pro-inflammatory, anti-tumorigenic M1-like phenotype. nih.gov This M1 phenotype is characterized by specific cell surface markers and functional changes. nih.gov Activation is typically assessed by measuring the upregulation of co-stimulatory molecules and other cell surface markers using flow cytometry.

| Cell Type | Activation Marker | Method of Detection | Expected Outcome with TLR7/8 Agonist |

|---|---|---|---|

| Dendritic Cells | CD80, CD86, MHC Class II | Flow Cytometry | Increased Expression |

| Macrophages | CD80, CD86, iNOS (NOS2) | Flow Cytometry, Western Blot | Increased Expression, M1 Polarization |

Cytokine and Chemokine Profiling in Cell Culture Supernatants

Upon activation by TLR7/8 agonist 4-hydroxy-PEG10-acid, DCs and macrophages release a cascade of cytokines and chemokines. These signaling molecules orchestrate the ensuing immune response, recruiting other immune cells and shaping the nature of the adaptive immunity.

The profile of secreted cytokines is a key indicator of the type of immune response being generated. The M1 polarization of macrophages induced by TLR7/8 agonists is associated with the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor (TNF). nih.govnih.gov IL-12 is particularly important for driving T helper 1 (Th1) cell differentiation, which is crucial for cell-mediated immunity. nih.gov Chemokines like CCL2, CCL3, CCL4, CCL5, and CXCL8 are also typically upregulated, serving to attract monocytes, T cells, and other effector cells to the site of inflammation. nih.gov The comprehensive analysis of these secreted factors is performed on cell culture supernatants using multiplex immunoassays, such as Luminex or ELISA arrays.

| Analyte Type | Specific Molecule | Primary Function | Associated Immune Response |

|---|---|---|---|

| Pro-inflammatory Cytokine | TNF-α | Macrophage activation, granuloma formation. nih.gov | Innate and Adaptive Immunity |

| Pro-inflammatory Cytokine | IL-12 | Induces Th1 differentiation, IFN-γ production. nih.gov | Cell-mediated Immunity |

| Pro-inflammatory Cytokine | IFN-γ | Potentiates macrophage activation. nih.govamazonaws.com | Antiviral, Antitumor Response |

| Chemokine | CXCL8 (IL-8) | Neutrophil recruitment. nih.gov | Innate Inflammatory Response |

| Chemokine | CCL3, CCL4, CCL5 | Monocyte, NK, and T cell recruitment. nih.gov | Inflammatory Response |

Reporter Gene Assays for TLR Pathway Activation

To confirm that the immunological activity of 4-hydroxy-PEG10-acid is specifically mediated through the TLR7 and/or TLR8 pathways, reporter gene assays are employed. These assays utilize engineered cell lines that express a specific TLR and contain a reporter gene, such as enhanced green fluorescent protein (eGFP) or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter responsive to TLR signaling, most commonly NF-κB. nih.gov

For instance, a Jurkat T-cell line, which does not endogenously respond to most TLR ligands, can be engineered to express human TLR7 or TLR8. nih.gov When these cells are stimulated with a specific agonist like 4-hydroxy-PEG10-acid, the TLR pathway is activated, leading to the transcription and expression of the reporter gene. The resulting signal (e.g., fluorescence or enzymatic activity) can be quantified to determine the potency and specificity of the agonist. nih.gov This methodology provides direct evidence of on-target activity and allows for a comparison of the relative activation of TLR7 versus TLR8.

In Vivo Immunological Assessment in Preclinical Models

Following in vitro characterization, the immunological effects of TLR7/8 agonist 4-hydroxy-PEG10-acid are evaluated in preclinical animal models. These studies are crucial for understanding the compound's activity within the complex biological system of a living organism.

Flow Cytometry for Immune Cell Phenotyping and Activation

Multicolor flow cytometry is an indispensable tool for detailed immunophenotyping in preclinical studies. nih.govnih.gov This technology allows for the simultaneous analysis of multiple markers on individual cells, enabling the identification and characterization of diverse and rare immune cell populations from blood, spleen, lymph nodes, and bone marrow. nih.govnih.gov

Following administration of the TLR7/8 agonist, deep immunophenotyping can reveal changes in the frequency, activation state, and functional phenotype of various immune subsets. nih.gov For example, researchers can quantify the expansion of specific DC subsets (e.g., myeloid or plasmacytoid DCs), the polarization of macrophages, and the activation of T and B lymphocytes. nih.gov Standardized panels of fluorescently-labeled antibodies are designed to identify major immune lineages and their activation status, providing a comprehensive snapshot of the systemic immune response. nih.govnih.gov

Assessment of Humoral and Cellular Adaptive Responses

A key objective for many TLR agonists is their ability to enhance adaptive immunity, which comprises both humoral (antibody-mediated) and cellular (T cell-mediated) responses.

Humoral Response: The humoral response is evaluated by measuring the titers of antigen-specific antibodies in the serum of preclinical models, typically using ELISA. nih.gov When the TLR7/8 agonist is used as a vaccine adjuvant, its effectiveness is determined by its ability to increase the magnitude and durability of specific IgG antibody levels compared to the antigen alone. It is also relevant to monitor for antibodies against the PEG linker itself, as pre-existing or vaccine-induced anti-PEG antibodies have been reported. researchgate.net

Cellular Response: The cellular immune response is critical for controlling intracellular pathogens and for cancer immunotherapy. nih.gov T cell responses are frequently assessed by measuring the production of effector cytokines, with interferon-gamma (IFN-γ) being a hallmark of a protective Th1 response. nih.gov Techniques such as the Enzyme-Linked Immunospot (ELISpot) assay or intracellular cytokine staining (ICS) followed by flow cytometry are used to quantify the number of antigen-specific, IFN-γ-producing T cells in response to stimulation. amazonaws.comnih.gov A strong T cell response is often correlated with long-term protective immunity. nih.gov

| Adaptive Response | Metric | Common Assay | Significance |

|---|---|---|---|

| Humoral | Antigen-Specific IgG Titer | ELISA | Indicates B cell activation and antibody production. nih.gov |

| Cellular | Frequency of IFN-γ-producing T cells | ELISpot / Flow Cytometry (ICS) | Indicates activation of Th1-type cell-mediated immunity. nih.govnih.gov |

| Cellular | T cell proliferation | CFSE dilution assay | Measures the expansion of antigen-specific T cells. |

Gene Expression Analysis (e.g., qPCR, scRNA-seq) in Tissues

The characterization of cellular responses to TLR7/8 agonist 4-hydroxy-PEG10-acid at the transcriptional level is crucial for understanding its mechanism of action, particularly when delivered as part of an antibody-drug conjugate (ADC). While specific public data on gene expression changes induced directly by the "TLR7/8 agonist 4-hydroxy-PEG10-acid" conjugate is limited, extensive research on parent TLR7/8 agonists like Resiquimod (B1680535) (R848) provides a strong predictive framework for its effects in target tissues. Methodologies such as quantitative PCR (qPCR) and single-cell RNA sequencing (scRNA-seq) are instrumental in dissecting these responses.

Upon engagement with TLR7 and TLR8, primarily within the endosomes of immune cells like macrophages, dendritic cells (DCs), and B cells, a signaling cascade is initiated that culminates in the activation of transcription factors, most notably NF-κB. nih.gov This leads to a profound shift in the gene expression profile of the activated cell.

Quantitative PCR (qPCR) analysis has been employed to confirm the upregulation of specific target genes indicative of an M1-like, pro-inflammatory macrophage phenotype. For instance, studies on related TLR7/8 agonists have shown a significant increase in the expression of nos2, the gene encoding inducible nitric oxide synthase, a hallmark of M1-polarized macrophages. thno.org Similarly, qPCR is used to quantify the expression of key cytokine genes such as IL-12, TNF-α, and Type I interferons (IFN-α, IFN-β), which are critical for orchestrating a Th1-type adaptive immune response against tumors. nih.govnih.gov

The table below summarizes key genes and gene products expected to be upregulated following stimulation with a TLR7/8 agonist, based on studies with structurally related compounds.

| Gene/Protein Class | Specific Examples | Associated Cell Types | Key Function | Reference |

| Cytokines | IL-12, IFN-γ, TNF-α, IL-6, Type I IFNs | Macrophages, Dendritic Cells | Promotion of Th1 immunity, Anti-tumor activity | nih.govnih.gov |

| Chemokines | CCL4, CXCL10 | Macrophages, Eosinophils | Recruitment of T cells, NK cells | nih.govnih.gov |

| Co-stimulatory Molecules | CD40, CD80, CD86 | Dendritic Cells, B cells | T cell activation and priming | nih.govrsc.org |

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Macrophages | M1 polarization, Cytotoxicity | thno.org |

Emerging Research Avenues and Unexplored Applications

The primary application of TLR7/8 agonist 4-hydroxy-PEG10-acid is as a payload within an ADC, a strategy designed for targeted delivery to cancer cells. medchemexpress.commedchemexpress.com This foundational concept opens numerous advanced and previously unexplored research avenues.

Emerging Research Avenues:

Combination Immunotherapies: A significant area of research is the combination of ADCs carrying TLR7/8 agonist 4-hydroxy-PEG10-acid with other cancer treatments. Synergistic effects are being explored with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). nih.govnih.gov The rationale is that the ADC can induce localized inflammation and turn an immunologically "cold" tumor "hot," thereby making it more susceptible to checkpoint blockade.

Enhancing Cellular Therapies: Another promising direction is combining this ADC approach with cell-based immunotherapies like CAR-T cells. nih.gov By delivering the TLR7/8 agonist to the tumor microenvironment, the ADC can remodel the immunosuppressive landscape, reduce inhibitory signals, and enhance the infiltration and persistence of engineered T cells. nih.gov

Targeting the Myeloid Compartment: Instead of targeting tumor antigens, ADCs can be designed to target surface markers on immunosuppressive immune cells, such as M2-like tumor-associated macrophages (TAMs). thno.org Delivering TLR7/8 agonist 4-hydroxy-PEG10-acid directly to TAMs could potently repolarize them into an anti-tumor M1-like state, fundamentally altering the tumor microenvironment to favor tumor destruction. nih.gov

In Situ Vaccination: The targeted delivery of a potent immune agonist via an ADC can create an in situ vaccine. When the ADC binds to a tumor cell and releases its payload, the resulting cancer cell death and localized immune activation can lead to the release of tumor antigens in an inflammatory context. This can stimulate a systemic, tumor-specific T cell response capable of attacking tumors throughout the body, including distant metastases. nih.gov

Unexplored Applications:

Treatment of Infectious Diseases: While the current focus is oncology, the potent antiviral activity of TLR7/8 agonists could be harnessed in new ways. nih.gov An ADC could be designed to target cells infected with a specific virus, such as HIV, delivering the agonist to activate latent reservoirs or eliminate infected cells with high precision. nih.govnih.gov

Adjuvants for Personalized Cancer Vaccines: The linker-payload, TLR7/8 agonist 4-hydroxy-PEG10-acid, could potentially be conjugated to personalized neoantigen vaccines. This would ensure that the powerful adjuvant and the specific antigen are delivered to the same antigen-presenting cell, potentially eliciting a much stronger and more specific anti-tumor immune response. nih.gov

Modulation of Autoimmune Diseases: While counterintuitive, targeted delivery of an immune agonist could have applications in autoimmunity. By directing the agonist to specific regulatory immune cell populations, it might be possible to reset immune tolerance or selectively eliminate pathogenic cell clones, although this remains a highly speculative and complex area of research.

Challenges and Opportunities in TLR7/8 Agonist 4-hydroxy-PEG10-acid Research

The development and application of TLR7/8 agonist 4-hydroxy-PEG10-acid are characterized by a distinct set of challenges, many of which are inherent to small molecule immune agonists, and significant opportunities, which are largely created by its unique design as an ADC payload.

Challenges:

Systemic Toxicity: The primary challenge for TLR7/8 agonists is managing their potent, non-specific immune activation. When administered systemically as free drugs, they can cause a cytokine storm, leading to severe inflammatory side effects that limit their therapeutic window. nih.govnih.gov

Pharmacokinetics and Solubility: Small molecule agonists often suffer from poor solubility and are cleared rapidly from the body, which hinders their ability to reach and accumulate in target tissues like tumors. rsc.orgnih.gov

On-Target, Off-Tumor Toxicity: Even when delivered via an ADC, if the target antigen is expressed on healthy tissues, the release of the potent TLR7/8 agonist payload could cause localized, unintended inflammation and tissue damage.

Intrinsic and Acquired Resistance: Tumors may develop resistance to immunotherapy through various mechanisms, such as downregulating the target antigen for the ADC or evolving an even more profoundly immunosuppressive microenvironment that can overcome the effects of the agonist. thno.org

Opportunities:

Targeted Delivery and Improved Therapeutic Index: The conjugation of the agonist to an antibody via the hydroxy-PEG10-acid linker is the single greatest opportunity. This ADC strategy is designed to overcome the challenge of systemic toxicity by concentrating the immune-stimulating payload at the site of the tumor, thereby maximizing efficacy while minimizing systemic exposure. medchemexpress.commedchemexpress.com

Microenvironment Remodeling: There is a major opportunity to use this compound to convert immunosuppressive tumor microenvironments into ones that support anti-tumor immunity. By activating and repolarizing myeloid cells like TAMs, the agonist can initiate a cascade of events that leads to T cell recruitment and tumor cell killing. thno.orgnih.gov

Synergistic Combinations: The localized immune activation driven by TLR7/8 agonist 4-hydroxy-PEG10-acid ADCs creates a powerful rationale for combination therapies. The opportunity to significantly increase the response rates of checkpoint inhibitors and cellular therapies in previously resistant tumors is a key driver of current research. nih.govnih.gov

Rational Design and Versatility: The ADC platform is highly versatile. By changing the antibody component, the TLR7/8 agonist payload can be directed to a wide variety of tumor types or even specific immune cell populations, opening up a vast field of therapeutic possibilities. nih.gov

The following table provides a summary of the key challenges and opportunities.

| Aspect | Challenges | Opportunities |

| Toxicity | High risk of systemic inflammation and cytokine release with untargeted agonists. nih.govnih.gov | ADC-mediated delivery dramatically improves the therapeutic index by focusing immune activation at the tumor site. medchemexpress.com |

| Pharmacology | Poor solubility and rapid clearance of small molecule agonists limit tumor accumulation. rsc.org | The ADC construct improves solubility and extends circulation half-life, enhancing payload delivery. |

| Efficacy | The immunosuppressive tumor microenvironment can blunt the effect of immunotherapy. thno.org | Potent repolarization of M2-like macrophages to M1-like macrophages and induction of a robust Th1 response. nih.gov |

| Combinations | Monotherapy may be insufficient to overcome complex tumor resistance mechanisms. | Creates strong synergy with checkpoint inhibitors and cellular therapies, potentially overcoming resistance. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.